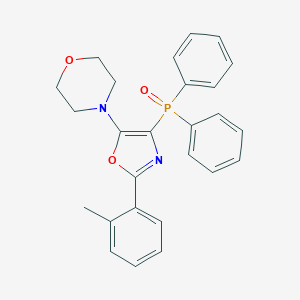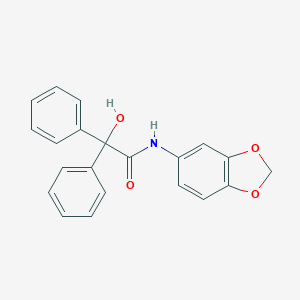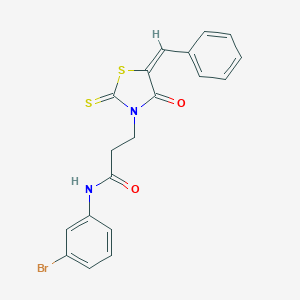![molecular formula C19H24N6O3 B400128 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE](/img/structure/B400128.png)
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen atom, which is further bonded to another nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves the condensation reaction between 4-methoxybenzaldehyde and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to its corresponding amine and aldehyde.
Substitution: The methoxy group on the benzaldehyde ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines and aldehydes .
Scientific Research Applications
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure enables it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- 4-methoxybenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- 4-methoxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Uniqueness
What sets 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE apart from similar compounds is its unique pentyl side chain. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C19H24N6O3 |
|---|---|
Molecular Weight |
384.4g/mol |
IUPAC Name |
8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N6O3/c1-4-5-6-11-25-15-16(24(2)19(27)22-17(15)26)21-18(25)23-20-12-13-7-9-14(28-3)10-8-13/h7-10,12H,4-6,11H2,1-3H3,(H,21,23)(H,22,26,27)/b20-12- |
InChI Key |
VEHGTWOWDXOWGM-NDENLUEZSA-N |
SMILES |
CCCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Isomeric SMILES |
CCCCCN1C2=C(N=C1N/N=C\C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-benzyl-2-(benzylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B400048.png)

![2-(1,3-Benzothiazol-2-yl)-5-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenol](/img/structure/B400052.png)
![N-(3-chloro-4-methoxyphenyl)-N-[3-(2,4-dichlorophenyl)-2-propenylidene]amine](/img/structure/B400053.png)
![N-[3-nitro-5-(3-methylphenoxy)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B400060.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B400061.png)
![2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide](/img/structure/B400062.png)
![N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B400063.png)
![Ethyl 2-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400064.png)
![2-[({[2,2,2-Trichloro-1-(propionylamino)ethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B400068.png)
![ethyl 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B400069.png)

